molecular formula C21H14Cl2N2O3 B3639833 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B3639833
M. Wt: 413.2 g/mol
InChI Key: JOIOHRUUVGQVOR-UHFFFAOYSA-N
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Description

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid. The resulting hydrazones are then subjected to a Vilsmeier–Haack reaction with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield the desired benzoxazole derivatives .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-4-2-3-13(9-16)20(26)24-15-7-5-12(6-8-15)21-25-18-11-14(22)10-17(23)19(18)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIOHRUUVGQVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
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N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

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